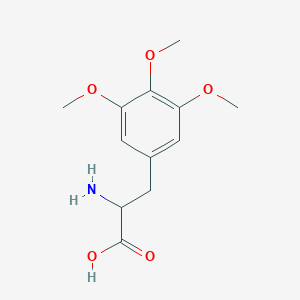

2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La aceglutamida de aluminio se sintetiza mediante la acetilación de la L-glutamina. La reacción implica el uso de anhídrido acético como agente acetilante en condiciones controladas . Los métodos de producción industrial suelen implicar síntesis a gran escala en reactores con control preciso de la temperatura y el pH para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

La aceglutamida de aluminio experimenta varios tipos de reacciones químicas:

Oxidación: Puede oxidarse para formar varios derivados, dependiendo de los agentes oxidantes utilizados.

Reducción: Las reacciones de reducción pueden convertirla de nuevo en sus formas precursoras.

Sustitución: Puede sufrir reacciones de sustitución donde el grupo acetilo es reemplazado por otros grupos funcionales.

Los reactivos comunes utilizados en estas reacciones incluyen anhídrido acético para la acetilación, hidrógeno para la reducción y varios agentes oxidantes para la oxidación . Los principales productos formados a partir de estas reacciones son derivados de la glutamina y la acetilglutamina .

Aplicaciones Científicas De Investigación

La aceglutamida de aluminio tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La aceglutamida de aluminio funciona como un profármaco de la glutamina, lo que significa que se convierte en glutamina en el cuerpo . La glutamina es un precursor del glutamato, un neurotransmisor importante en el cerebro . El compuesto ejerce sus efectos al aumentar los niveles de glutamina y glutamato, lo que mejora la neurotransmisión y proporciona efectos neuroprotectores . También aumenta los factores defensivos en el revestimiento del estómago, lo que lo hace efectivo en el tratamiento de úlceras .

Comparación Con Compuestos Similares

La aceglutamida de aluminio es única debido a su doble función como psicoestimulante y agente antiulceroso . Compuestos similares incluyen:

Ácido N-acetilglutámico: Otra forma acetilada de glutamina con propiedades similares.

Citrulina: Un aminoácido con vías metabólicas similares.

Pivagabina: Un compuesto con efectos neuroprotectores.

La aceglutamida de aluminio destaca por su mayor potencia y estabilidad como profármaco de la glutamina .

Actividad Biológica

2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid (TMPA) is an amino acid derivative characterized by its unique structure that includes three methoxy groups on a phenyl ring. This compound has garnered attention in the fields of pharmacology and biochemistry due to its diverse biological activities, including neuroprotective effects, antinociceptive properties, and potential applications in treating neurodegenerative diseases.

- Molecular Formula : C13H17N O4

- Molecular Weight : Approximately 255.27 g/mol

TMPA's biological activity is largely attributed to its interaction with various molecular targets in the body:

- Neuroprotective Effects : TMPA has been shown to protect neurons from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease.

- Antinociceptive Activity : Research indicates that TMPA exhibits pain-relieving properties by inhibiting pro-inflammatory mediators such as prostaglandins. This has been demonstrated in both animal models and human studies.

- Enzyme Inhibition : TMPA interacts with specific enzymes, including telomerase and Taq polymerase, which are crucial for DNA replication and cell division. It also triggers caspase activation leading to apoptosis.

Antimicrobial Properties

TMPA has been investigated for its antimicrobial effects against various pathogens:

- Antibacterial Activity : In vitro studies have shown that TMPA possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest significant efficacy against strains such as E. coli and Staphylococcus aureus .

- Antifungal Activity : The compound also exhibits antifungal properties, with MIC values indicating effectiveness against Candida albicans and other fungal strains .

Neuropharmacological Applications

Due to its structural similarity to neurotransmitters, TMPA is being explored for its potential applications in treating neurological disorders:

- Antiparkinsonian Effects : Studies suggest that TMPA may alleviate symptoms associated with Parkinson's disease by modulating neurotransmitter systems.

- Cognitive Enhancement : Preliminary research indicates potential cognitive-enhancing effects, making it a candidate for further exploration in the treatment of cognitive impairments.

Case Studies

- Neuroprotection in Animal Models : In a study examining the neuroprotective effects of TMPA on mice subjected to oxidative stress, significant reductions in neuronal apoptosis were observed compared to control groups. This suggests a protective role against neurodegeneration.

- Pain Relief in Clinical Trials : A double-blind clinical trial involving human volunteers demonstrated that TMPA significantly reduced pain levels in subjects suffering from chronic pain conditions, outperforming placebo controls.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 3-(3,4,5-trimethoxyphenyl)propanoic acid | Lacks amino group | Moderate antimicrobial activity | Similar phenolic structure |

| 3,4,5-trimethoxycinnamic acid | Different functional groups | Limited neuroprotective effects | Serves as an intermediate |

TMPA's unique combination of an amino group and a trimethoxyphenyl group allows it to exhibit distinct chemical and biological properties compared to similar compounds.

Propiedades

IUPAC Name |

2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-16-9-5-7(4-8(13)12(14)15)6-10(17-2)11(9)18-3/h5-6,8H,4,13H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPXBNMIJGVJDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.